molecular formula C9H18O B1203516 2,6-Dimethyl-5-hepten-1-ol CAS No. 4234-93-9

2,6-Dimethyl-5-hepten-1-ol

Cat. No.: B1203516
CAS No.: 4234-93-9
M. Wt: 142.24 g/mol
InChI Key: WFZFXUZFKAOTRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-5-hepten-1-ol can be synthesized through various methods. One common method involves the reduction or catalytic hydrogenation of methylheptenone . Another method includes the preparation from geranonitrile by boiling it with alcoholic potassium hydroxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-5-hepten-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) as catalysts.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2,6-Dimethyl-5-heptenal or 2,6-Dimethyl-5-heptanoic acid.

    Reduction: 2,6-Dimethylheptan-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,6-Dimethyl-5-hepten-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5-hepten-1-ol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can undergo enzymatic oxidation to form aldehydes and acids, which may further participate in various biochemical pathways. The compound’s olefinic nature allows it to engage in addition reactions, influencing its reactivity and interactions within biological systems .

Comparison with Similar Compounds

    2,6-Dimethylhept-5-en-1-al: Similar structure but with an aldehyde group instead of an alcohol.

    2,6-Dimethylheptan-1-ol: Saturated analog with no double bond.

    6-Methyl-5-hepten-2-ol: Similar structure with a different position of the double bond and hydroxyl group.

Uniqueness: 2,6-Dimethyl-5-hepten-1-ol is unique due to its specific combination of a primary alcohol and an olefinic double bond, which imparts distinct chemical and physical properties. Its pleasant odor and reactivity make it valuable in both research and industrial applications .

Properties

IUPAC Name

2,6-dimethylhept-5-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10/h5,9-10H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZFXUZFKAOTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286518
Record name 2,6-Dimethyl-5-hepten-1-ol
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to light yellow, transparent liquid/Floral fruity aroma reminiscent of melon
Record name 2,6-Dimethyl-5-heptenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2258/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble, Soluble (in ethanol)
Record name 2,6-Dimethyl-5-heptenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2258/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.794-0.904
Record name 2,6-Dimethyl-5-heptenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2258/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4234-93-9
Record name 2,6-Dimethyl-5-hepten-1-ol
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Record name 2,6-Dimethyl-5-heptenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hepten-1-ol,6-dimethyl-
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Record name 2,6-Dimethyl-5-hepten-1-ol
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Record name 2,6-DIMETHYL-5-HEPTEN-1-OL
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Record name 2,6-DIMETHYL-5-HEPTENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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